3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
AN 0128, also known as CRM-0005 and ONT-0001, is a tumour necrosis factor alpha (TNF-α) inhibitor potentially for the treatment of atopic dermatitis.
Brand Name:
Vulcanchem
CAS No.:
872044-70-7
VCID:
VC0518854
InChI:
InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3
SMILES:
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O
Molecular Formula:
C20H16BCl2NO3
Molecular Weight:
400.1 g/mol
3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane
CAS No.: 872044-70-7
Inhibitors
VCID: VC0518854
Molecular Formula: C20H16BCl2NO3
Molecular Weight: 400.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 872044-70-7 |
---|---|
Product Name | 3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane |
Molecular Formula | C20H16BCl2NO3 |
Molecular Weight | 400.1 g/mol |
IUPAC Name | bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |
Standard InChI | InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |
Standard InChIKey | ZTLSOLUCMQEGEA-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Canonical SMILES | B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |
Appearance | Solid powder |
Description | AN 0128, also known as CRM-0005 and ONT-0001, is a tumour necrosis factor alpha (TNF-α) inhibitor potentially for the treatment of atopic dermatitis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |
Reference | 1: Baker SJ, Akama T, Zhang YK, Sauro V, Pandit C, Singh R, Kully M, Khan J, Plattner JJ, Benkovic SJ, Lee V, Maples KR. Identification of a novel boron-containing antibacterial agent (AN0128) with anti-inflammatory activity, for the potential treatment of cutaneous diseases. Bioorg Med Chem Lett. 2006 Dec 1;16(23):5963-7. PubMed PMID: 16997550. 2: Luan Q, Desta T, Chehab L, Sanders VJ, Plattner J, Graves DT. Inhibition of experimental periodontitis by a topical boron-based antimicrobial. J Dent Res. 2008 Feb;87(2):148-52. PubMed PMID: 18218841. 3: Ciaravino V, Plattner J, Chanda S. An assessment of the genetic toxicology of novel boron-containing therapeutic agents. Environ Mol Mutagen. 2013 Jun;54(5):338-46. doi: 10.1002/em.21779. PubMed PMID: 23625818. |
PubChem Compound | 11704019 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume